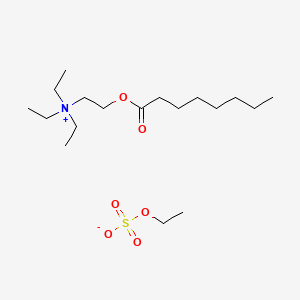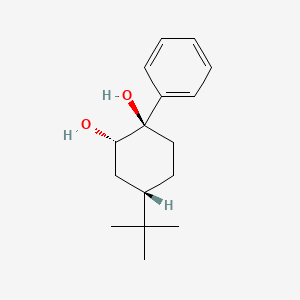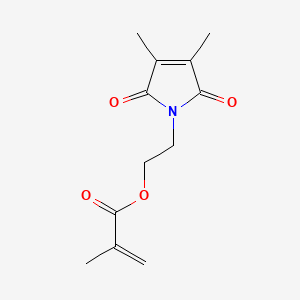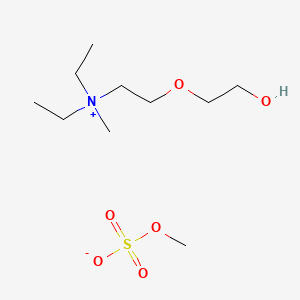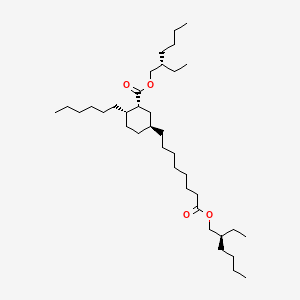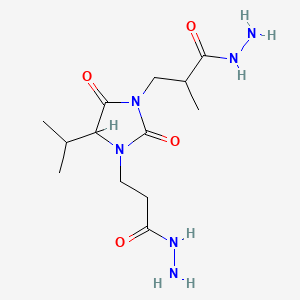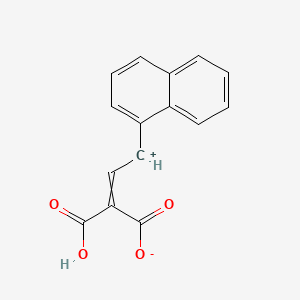
2-(2-(1-Naphthyl)ethenylidene)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-Naphthyl)ethenylidene)malonic acid is an organic compound with the molecular formula C15H10O4. It is characterized by its unique structure, which includes a naphthyl group attached to an ethenylidene moiety, further connected to a malonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Naphthyl)ethenylidene)malonic acid typically involves the condensation of 1-naphthaldehyde with malonic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1-Naphthyl)ethenylidene)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The aromatic naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include naphthoquinones, reduced derivatives with ethyl groups, and various substituted naphthyl compounds .
Aplicaciones Científicas De Investigación
2-(2-(1-Naphthyl)ethenylidene)malonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(1-Naphthyl)ethenylidene)malonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular components, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Naphthyl)malonic acid
- 1-Naphthylacetic acid
- 2-(2-(1-Naphthyl)ethenyl)malonic acid
Uniqueness
2-(2-(1-Naphthyl)ethenylidene)malonic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities
Propiedades
Número CAS |
7508-27-2 |
|---|---|
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
2-carboxy-4-naphthalen-1-ylbut-2-enoate |
InChI |
InChI=1S/C15H10O4/c16-14(17)13(15(18)19)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H-,16,17,18,19) |
Clave InChI |
ZZJFFMFUIQPHTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2[CH+]C=C(C(=O)O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
